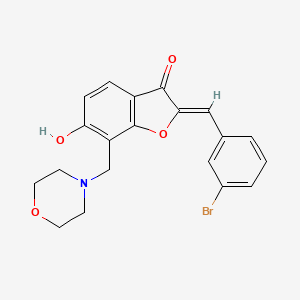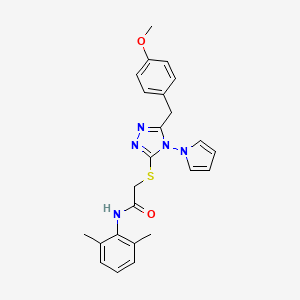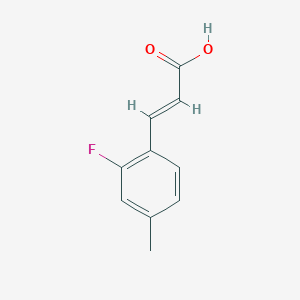
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The 1H NMR (DMSO-d6) spectrum shows peaks at δ 7.79 (d, J = 8.7 Hz, 1H), 7.44 (d, J = 8.7 Hz, 1H), 7.21 (t, J = 5.4 Hz, 1H), 6.99 (dd, J = 2.5, 8.7 Hz, 1H), 6.96 (d, J = 2.3 Hz, 1H), 6.68 (dd, J = 2.1, 8.7 Hz, 1H), 6.47 (d, J = 2.1 Hz, 1H), 6.08 (s, 1H), 5.92 (s, 1H), 4.62 (d, J = 5.4 Hz, 2H), 3.83 (s, 3H), 2.28 (s, 3H) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides to form new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins . Further reactions with heteroaryl/alkyl halides lead to the formation of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the yield of the synthesized compound was 0.292 g (56.3%), and the melting point was 268–270°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Organic Synthesis
Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution This study highlights the importance of methoxyl groups in the solvolytic nucleophilic substitution reactions of sulfonates, suggesting potential applications in the synthesis of complex organic molecules where methoxyl groups play a crucial role in determining reaction pathways and outcomes (Winstein et al., 1958).
Fluorescent Probes
Selective Detection of Glutathione and Cysteine in Living Cells A novel fluorescent probe synthesized for detecting glutathione and cysteine demonstrates high selectivity among amino acids and metal ions, suggesting its application in biochemical and medical research for studying cellular processes (Wei et al., 2013).
Antibacterial Agents
Antibacterial Effects and Synthesized New Derivatives Research on the synthesis of new derivatives of 4-hydroxy-chromen-2-one, including the chemical of interest, reports high levels of antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Anticancer Activities
Synthetic Sulfonamide Anticancer Agent KCN1
The compound 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, KCN1, has shown promising in vitro and in vivo anti-cancer activities and pharmacological properties against pancreatic cancer, providing insights into the development of new cancer therapeutics (Wang et al., 2012).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities. Given the wide range of biological activities exhibited by coumarin derivatives , this compound could potentially be studied for similar properties. Additionally, new synthesis methods could be developed, particularly under green conditions such as using green solvent, catalyst, and other procedures .
Mechanism of Action
Target of Action
Coumarin derivatives, a class to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
Coumarin derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes or signaling pathways .
Biochemical Pathways
Coumarin derivatives have been known to influence several biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity, alteration of signal transduction, or changes in gene expression .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .
Result of Action
Coumarin derivatives have been reported to exert a variety of effects at the molecular and cellular levels, often contributing to their therapeutic potential .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action and stability of a compound .
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-11-8-17(27-2)9-12-19)10-13-21(20)28-23(24)22(15)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZOPJYUBBCIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Nitrophenyl)methoxy]-4,6-diphenylpyridin-2-one](/img/structure/B2641312.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-fluoropyridine-4-carboxamide](/img/structure/B2641313.png)


![2-(3-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2641317.png)


![1-((3-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2641327.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2641328.png)

![1-(3-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2641333.png)

